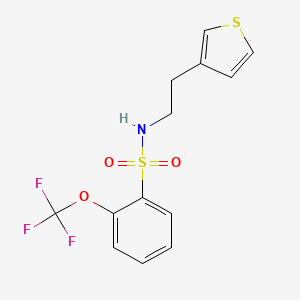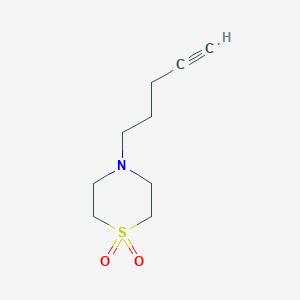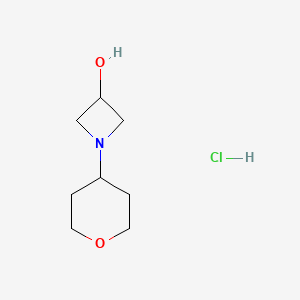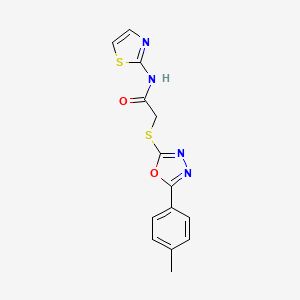
2-(4-ethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(4-ethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide” is a chemical compound that contains an ethoxyphenyl group, a methylthiopyridazinyl group, and an acetamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Scientific Research Applications
Antinociceptive Activity
Research has shown that derivatives of pyridazinone, a core structure related to "2-(4-ethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide," demonstrate significant antinociceptive activities. For example, studies on 3(2H)-pyridazinone derivatives have elucidated their potential in treating pain via antinociceptive mechanisms, indicating a promising avenue for the development of new analgesics (Doğruer, Şahin, Ünlü, & Ito, 2000).
Herbicidal Activities
Compounds structurally related to the target molecule have been explored for their herbicidal activities. Novel pyridazine derivatives have shown potential in agriculture as herbicides, highlighting the chemical versatility and application of such compounds in plant growth and weed control management (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008).
Antimicrobial and Antioxidant Activities
Studies have also focused on the synthesis of pyridazinone derivatives for antimicrobial and antioxidant applications. These compounds exhibit a broad spectrum of activity against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents. Additionally, antioxidant properties of certain derivatives indicate their possible use in combating oxidative stress-related conditions (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Pharmacological Investigations
Further pharmacological investigations into related compounds have uncovered a range of activities, including analgesic and anti-inflammatory properties. Such studies provide a foundational understanding of how structural modifications can impact biological activity, offering insights into the therapeutic potential of these molecules (Sato, Ishizuka, & Yamaguchi, 1981).
Enzyme Inhibition
Research into pyridazinone derivatives has also uncovered their potential as enzyme inhibitors, with specific studies highlighting their ability to inhibit protein tyrosine phosphatase (PTP1B), an enzyme implicated in the regulation of insulin signaling and thus of interest in diabetes treatment (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(6-methylsulfanylpyridazin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-3-20-12-6-4-11(5-7-12)10-14(19)16-13-8-9-15(21-2)18-17-13/h4-9H,3,10H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNURBIUOUINOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2701618.png)



![6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2701623.png)

![4-[3-[(3-Cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carbonyl]benzonitrile](/img/structure/B2701626.png)
![4-[3-(Trifluoromethyl)phenyl]butanenitrile](/img/structure/B2701628.png)
![N-{[(E)-2-phenylethenyl]sulfonyl}valine](/img/structure/B2701630.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide](/img/structure/B2701633.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2701635.png)

![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2701638.png)